molecular formula C11H13F3N2O3 B8324276 1-nitro-3-(2-Dimethylamino-ethoxy)-4-trifluoromethylbenzene

1-nitro-3-(2-Dimethylamino-ethoxy)-4-trifluoromethylbenzene

Cat. No. B8324276
M. Wt: 278.23 g/mol
InChI Key: BUOBNZKJHSTLGF-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

5-Nitro-2-trifluoromethylphenol (3.48 g, 16.8 mmol) was heated in a sealed tube at 105° C. along with 2-(dimethylamino)ethylchloride hydrochloride (5.32 g, 37.0 mmol), K2CO3 (9.76 g, 70.7 mmol), 114 mL acetone, 33 mL H2O, and Bu4N+I− (0.5 g, 1.34 mmol) for 24 h, then at 120° C. for 24 h. The reaction was cooled to RT and concentrated to aqueous layer, which was diluted with brine and 6 N NaOH and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel column chromatography yielded the title compound as a light brown oil.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:11]([F:14])([F:13])[F:12])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].Cl.[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19]Cl.C([O-])([O-])=O.[K+].[K+].CC(C)=O>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:11]([F:12])([F:13])[F:14])=[C:8]([O:10][CH2:19][CH2:18][N:17]([CH3:21])[CH3:16])[CH:9]=1)([O-:3])=[O:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)C(F)(F)F
Name
Quantity
5.32 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Name
Quantity
9.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
114 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
33 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to aqueous layer, which
ADDITION
Type
ADDITION
Details
was diluted with brine and 6 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C(F)(F)F)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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